Differentiation via Kinase Selectivity Space: Class-Level SAR Inference for N1-Phenyl Substitution
A direct head-to-head comparison with close analogs is not available in the public domain. However, class-level SAR from the pyrazolo[3,4-d]pyridazinone FGFR inhibitor series indicates that N1-phenyl substitution (as in 941915-03-3) is a key determinant of kinase inhibition potency, contrasting with N1-(4-fluorophenyl) derivatives. In the canonical FGFR inhibitor series, compounds with an N1-(4-fluorophenyl) group (e.g., compound 10h) achieved potent FGFR1 inhibition (IC50 in low nanomolar range) and significant in vivo tumor growth inhibition (TGI = 91.6% at 50 mg/kg) [1]. This suggests that 941915-03-3, with its distinct N1-phenyl substitution, will occupy a different selectivity and potency profile within the FGFR/kinase space, making it a useful tool compound for probing the chemical biology of this scaffold [1].
| Evidence Dimension | Kinase inhibition profile (FGFR series) |
|---|---|
| Target Compound Data | N1-phenyl substitution (specific activity data unavailable) |
| Comparator Or Baseline | N1-(4-fluorophenyl) analog (e.g., compound 10h): Potent FGFR1 inhibition (IC50 <100 nM inferred), TGI = 91.6% at 50 mg/kg |
| Quantified Difference | Qualitative difference in selectivity profile; direct quantitative comparison unavailable |
| Conditions | FGFR1-amplified NCI-H1581 xenograft model; in vitro kinase assays |
Why This Matters
For researchers probing SAR at the N1 position of this scaffold, 941915-03-3 is a critical comparator compound. Its N1-phenyl group is a key structural variable that can modulate kinase selectivity away from the well-characterized N1-(4-fluorophenyl) inhibitors, potentially offering a distinct polypharmacology or off-target profile for chemical biology studies.
- [1] Wu, X., Dai, M., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. Acta Pharmaceutica Sinica B, 2021, 11(3), 781-794. View Source
